1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
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Overview
Description
1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one is a synthetic organic compound that features a complex structure with a benzodioxole ring fused to a pyrrole moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on its stability, degradation, and long-term effects on cellular function are needed .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one in animal models .
Preparation Methods
The synthesis of 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a base and a phase transfer catalyst.
Synthesis of the Pyrrole Moiety: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Benzodioxole and Pyrrole: The benzodioxole and pyrrole moieties are coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Chloroethanone Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major products formed from these reactions include carboxylic acids, alcohols, amides, and thioethers.
Scientific Research Applications
1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and pyrrole derivatives, such as:
Compared to these compounds, 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one is unique due to its specific substitution pattern and the presence of the chloroethanone group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-5-12(13(18)7-16)10(2)17(9)11-3-4-14-15(6-11)20-8-19-14/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQRLUVTMZNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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